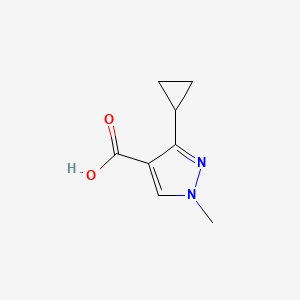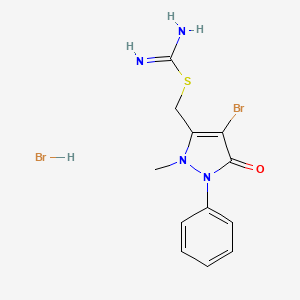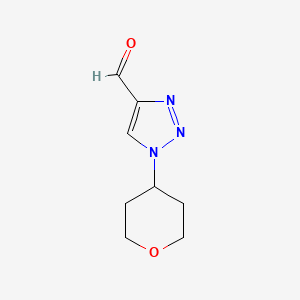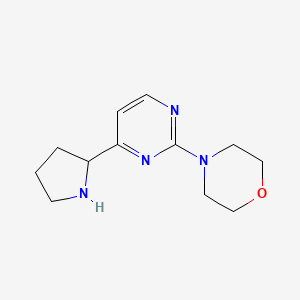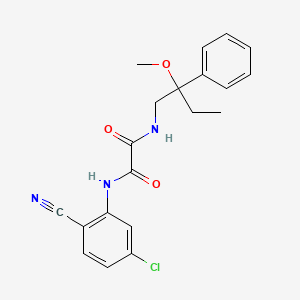
N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is a chemical compound that has been studied in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis Methods and Structural Analysis
- Novel Synthetic Approaches : A study by Mamedov et al. (2016) explored novel synthetic approaches to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may be relevant to the synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide. This method is operationally simple and high yielding, offering a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
- Crystal Structure Insights : Wang et al. (2016) analyzed the crystal structure of a similar N,N′-bis(substituted)oxamide compound, which could provide insights into the structural aspects of the compound of interest (Wang et al., 2016).
Chemical Properties and Reactions
- Reactivity and Stability : Braun et al. (2012) investigated the reactivity of an oxalamide-based carbene, which could be relevant for understanding the chemical behavior of this compound. This research provides insights into the cyclopropanation products and the chemical stability of related compounds (Braun et al., 2012).
Potential Biological Interactions
- DNA-Binding Properties and Cytotoxic Activities : A study by Li et al. (2012) on binuclear copper(II) complexes bridged by a related oxalamide ligand highlights the potential biological interactions, including DNA-binding properties and cytotoxic activities, of similar compounds (Li et al., 2012).
- Enzyme Inhibition Potential : Research by Yerdelen et al. (2015) on oxalamide derivatives as acetyl- and butyryl-cholinesterase inhibitors suggests the potential enzyme inhibition capabilities of this compound, which could be relevant in the context of Alzheimer’s disease (Yerdelen et al., 2015).
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-(2-methoxy-2-phenylbutyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-3-20(27-2,15-7-5-4-6-8-15)13-23-18(25)19(26)24-17-11-16(21)10-9-14(17)12-22/h4-11H,3,13H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOJCAVLLPIVHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C#N)(C2=CC=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,2-dimethylindol-5-yl)methyl]-2-methylbenzamide](/img/structure/B2414608.png)
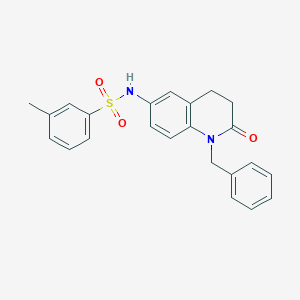
![6-(Phenylsulfonyl)-3-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414612.png)
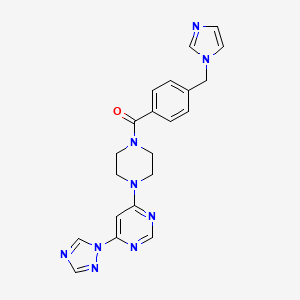
![ethyl 1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2414614.png)
![2-[(4-Methyl-5-naphthalen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2414615.png)
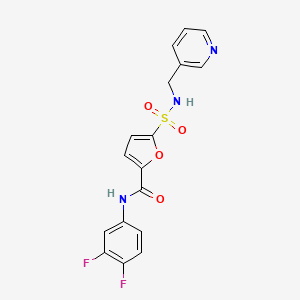

![2,4-dimethyl-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2414620.png)
